1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Description
Historical Context and Discovery Timeline
The synthesis of this compound emerged from broader efforts to explore nitrogen-containing bicyclic systems in the 2010s. Key milestones include:
The compound’s discovery aligns with advancements in strain-release functionalization strategies, particularly for generating sp³-rich scaffolds in drug discovery. Its synthesis often involves ring-closing reactions of aminodiol precursors under acidic conditions, as exemplified by protocols from Sigma-Aldrich and Synthonix Corporation.
Significance in Bicyclic Compound Research
The oxabicyclo[2.2.1]heptane core confers unique properties:
Structural Rigidity and Stereochemical Control
- The fused oxabicyclo system enforces a fixed chair-boat conformation, limiting rotational freedom and enabling precise stereochemical outcomes in derivatization.
- The bridgehead nitrogen (N4) exhibits pyramidal geometry, influencing hydrogen-bonding interactions in catalytic or receptor-binding contexts.
Applications in Medicinal Chemistry
- Scaffold for Bioactive Analogues : The compound serves as a precursor for antiviral and anticancer agents, mimicking natural product frameworks like norbornene derivatives.
- Click Chemistry Compatibility : Functionalization via strain-promoted azide-alkyne cycloaddition (SPAAC) is feasible due to the norbornene-like strain.
Comparative Analysis with Related Bicyclic Amines
The hydrochloride salt form improves crystallinity and handling compared to free-base analogues. Recent studies highlight its utility in synthesizing kinase inhibitors and ion channel modulators, leveraging its ability to occupy hydrophobic binding pockets.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-3-7(8,4-6)5-9-6;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRJAMGWSNBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride serves as a versatile building block in organic synthesis due to its unique bicyclic structure, which can be functionalized to create a variety of derivatives. Its applications include:
- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Example Products | Reference |
|---|---|---|
| Nucleophilic Substitution | Various amines | |
| Cyclization Reactions | Heterocyclic compounds |
Medicinal Chemistry
The compound has shown potential in the development of new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity.
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant effects, making it a candidate for further pharmacological evaluation.
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Activity | Potential efficacy in animal models | |
| Structure-Activity Relationship | Correlation between structure and biological activity |
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design.
- Enzyme Targets : Research indicates that modifications to the bicyclic structure can lead to selective inhibition of enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Monoamine Oxidase | Competitive Inhibition | |
| Acetylcholinesterase | Reversible Inhibition |
Case Study 1: Synthesis of Antidepressants
A study explored the synthesis of novel antidepressant candidates based on the bicyclic framework of this compound. The researchers modified the amine group to evaluate the impact on serotonin reuptake inhibition.
Case Study 2: Heterocyclic Compound Development
Another investigation focused on using this compound as a precursor for synthesizing complex heterocycles through multi-step reactions involving electrophilic aromatic substitution and cyclization techniques.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
Research Findings and Functional Differences
Fluorinated Analog (1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride)
Ethyl-Substituted Analog (1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride)
- Ring Strain : The [2.2.2] bicyclo system introduces greater conformational rigidity compared to [2.2.1], which may affect receptor selectivity .
- Synthesis Challenges : Larger substituents (ethyl vs. methyl) complicate stereochemical control during synthesis .
Azabicyclo Analog (1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride)
- Basicity : The nitrogen atom in the bicyclo framework increases basicity (pKa ~9.5), making it suitable for proton-coupled transport studies .
- CID : 84647669 (PubChem), with SMILES string
C1CN2CCC1(C2)N.
Functionalized Derivative ([1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride)
- Dual Reactivity : The presence of both amine and hydroxyl groups allows for bifunctional conjugation in prodrug development .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with bicyclic precursors such as bicyclo[2.2.1]heptane derivatives. Key steps include:
- Amine functionalization : Reductive amination or nucleophilic substitution under anhydrous conditions .
- Oxidation/Reduction : Use of oxidizing agents like KMnO₄ (for ketone formation) or LiAlH₄ (for amine reduction). Reaction yields depend on solvent choice (e.g., THF for LiAlH₄) and temperature control (0–25°C) .
- Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether.
Q. Yield Optimization Strategies :
Q. How can the structural integrity of this compound be validated under varying storage conditions?
Methodological Answer:
- Stability Testing :
- Analytical Techniques :
- NMR : Monitor for peak shifts in NMR (e.g., δ 3.2–3.5 ppm for oxabicyclo protons) to detect structural changes .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) over time .
Q. What spectroscopic and crystallographic methods are most effective for characterizing its bicyclic framework?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- X-ray Diffraction : Resolve the exo/endo configuration of the bicyclic system. Data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
- In Silico Tools :
- Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for substitution reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using GROMACS .
- Case Study :
- Predicted regioselectivity in electrophilic aromatic substitution aligns with experimental data (90% accuracy) when steric effects of the bicyclic framework are prioritized .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Experimental Design :
- Dose-Response Curves : Use HEK293 cells transfected with target receptors (e.g., serotonin 5-HT₃) to isolate binding affinity (IC₅₀) from off-target effects .
- Control Groups : Include structurally similar analogs (e.g., difluoromethyl derivatives) to differentiate scaffold-specific toxicity .
- Data Analysis :
- Hill Coefficients : Values >1 suggest cooperative binding, which may explain discrepancies in low vs. high concentration assays .
Q. What strategies enable enantiomeric resolution of the compound for stereochemical studies?
Methodological Answer:
- Chiral Chromatography :
- Use a Chiralpak IA column with hexane:isopropanol (80:20) mobile phase; resolution factor (Rₛ) >1.5 confirms baseline separation .
- Crystallization :
- Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers. Single-crystal XRD validates absolute configuration .
Q. How does the oxabicyclo framework influence its pharmacokinetic profile compared to non-bicyclic analogs?
Methodological Answer:
- In Vitro/In Vivo Comparison :
- Permeability : Caco-2 cell assays show 2x higher permeability than acyclic analogs due to rigid structure reducing P-glycoprotein efflux .
- Metabolic Stability : Microsomal assays (human liver S9 fraction) indicate slower oxidation (t₁/₂ = 45 min vs. 20 min for linear amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
